Immunosuppressive Potency: CQS Is 10- to 100-Fold More Potent Than Sulfaquinoxaline in Human Lymphocyte Inhibition
In direct head-to-head assays using human peripheral blood mononuclear cells (PBMNCs) and mitogen-stimulated lymphocyte proliferation, chloroquinoxaline sulfonamide (CQS) was approximately one to two logs (10- to 100-fold) more potent than its parent compound sulfaquinoxaline (SQ) in inhibiting thymidine and deoxyuridine incorporation, blocking G0/G1 cell cycle progression, and suppressing IL-2 receptor expression [1]. As little as 10 µM CQS markedly inhibited both human lymphocyte and murine CTLL cell replication in response to IL-2-containing growth factors, whereas SQ required substantially higher concentrations to achieve comparable effects [1].
| Evidence Dimension | Immunosuppressive potency (inhibition of lymphocyte activation) |
|---|---|
| Target Compound Data | 10 µM CQS markedly inhibits lymphocyte replication; IC50 values for SQ were not explicitly reported but CQS was 10- to 100-fold more potent |
| Comparator Or Baseline | Sulfaquinoxaline (SQ) – parent compound |
| Quantified Difference | CQS is 1–2 logs (10- to 100-fold) more potent than SQ |
| Conditions | Human peripheral blood mononuclear cells (PBMNCs); mitogen stimulation; thymidine/deoxyuridine incorporation assays; flow cytometry for cell cycle and receptor expression |
Why This Matters
Researchers requiring a sulfonamide-based immunosuppressive tool should select CQS over SQ to achieve effective lymphocyte inhibition at 10- to 100-fold lower concentrations, improving experimental sensitivity and reducing off-target effects.
- [1] Branda RF, Moore AL, McCormack JJ. Immunosuppressive properties of chloroquinoxaline sulfonamide. Biochem Pharmacol. 1989 Oct 15;38(20):3521-6. doi: 10.1016/0006-2952(89)90123-8. PMID: 2818644. View Source
